molecular formula C18H17N7O B1387441 N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105224-27-8

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B1387441
CAS No.: 1105224-27-8
M. Wt: 347.4 g/mol
InChI Key: KSONBAGYDDIGJJ-UHFFFAOYSA-N
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Description

“N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential therapeutic applications . It has been found to bind to the TrkA kinase, a protein involved in pain signaling .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group and a pyridin-2-ylmethyl group attached .

Biochemical Analysis

Biochemical Properties

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity . The interaction between this compound and TrkA kinase is characterized by high affinity and selectivity, making it a potent inhibitor. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibition of TrkA kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may affect other cellular processes such as differentiation and migration, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects primarily through the inhibition of TrkA kinase by binding to its active site . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target kinases and persistent effects on cellular function, including reduced cell viability and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound can influence its ability to interact with target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONBAGYDDIGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.